molecular formula C9H18N2O2 B1393032 (R)-2-Aminomethyl-1-boc-azetidine CAS No. 887626-82-6

(R)-2-Aminomethyl-1-boc-azetidine

Cat. No.: B1393032
CAS No.: 887626-82-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-SSDOTTSWSA-N
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Description

®-2-Aminomethyl-1-boc-azetidine is a chiral azetidine derivative, characterized by the presence of a tert-butoxycarbonyl (boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminomethyl-1-boc-azetidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available azetidine.

    Protection: The nitrogen atom of azetidine is protected using a tert-butoxycarbonyl (boc) group. This is achieved by reacting azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Aminomethylation: The protected azetidine is then subjected to aminomethylation

Industrial Production Methods: Industrial production of ®-2-Aminomethyl-1-boc-azetidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminomethyl-1-boc-azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced derivatives.

    Substitution: The boc protecting group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the boc group.

Major Products: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Aminomethyl-1-boc-azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Aminomethyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The boc protecting group provides stability, allowing the compound to be selectively deprotected under controlled conditions, thereby releasing the active amine. This active amine can then interact with its target, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

    (S)-2-Aminomethyl-1-boc-azetidine: The enantiomer of ®-2-Aminomethyl-1-boc-azetidine, differing in its stereochemistry.

    2-Aminomethyl-1-boc-pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.

    2-Aminomethyl-1-boc-piperidine: Another similar compound with a piperidine ring.

Uniqueness: ®-2-Aminomethyl-1-boc-azetidine is unique due to its chiral nature and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. Its specific stereochemistry and ring structure make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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